Home > Products > Screening Compounds P19319 > ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE -

ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Catalog Number: EVT-4757688
CAS Number:
Molecular Formula: C18H16BrF2N3O2
Molecular Weight: 424.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethyl acetate (1)

  • Compound Description: This compound is a novel non-steroidal anti-inflammatory agent. Research on this compound focuses on understanding its gastrointestinal absorption, which is influenced by factors like small intestinal transit time and the presence of bile and triglycerides. [, , ]

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (3)

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. []

1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone (3)

  • Compound Description: This compound serves as a key starting material in the synthesis of various pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. It exhibits antiviral activity against HSV-1 and HAV-MBB. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470, 14)

  • Compound Description: This compound is a highly potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). It demonstrated robust efficacy in a Parkinsonian nonhuman primate model of l-DOPA-induced dyskinesia. [, ]

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: This compound acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator, inducing vasorelaxation in rat mesenteric arteries. It operates through both cGMP-dependent and -independent mechanisms. []

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

  • Compound Description: Similar to BAY 41-2272, this compound is another nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation in rat mesenteric arteries through both cGMP-dependent and -independent mechanisms, including blocking Ca2+ influx. []

(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate

  • Compound Description: The structure of this compound was determined by X-ray crystallography, revealing an intramolecular N—H⋯O interaction and specific dihedral angles within the molecule. The crystal structure exhibits molecules linked by N—H⋯N hydrogen bonds and stacked in columns through C—H⋯N interactions. []
  • Compound Description: This 2-methoxy-substituted derivative is related to its 4-methyl- and 4-chloro-substituted analogs but exhibits distinct structural features. It displays a gauche conformation of the thiophene ring and participates in C—H⋯O and C—H⋯N hydrogen bonding interactions. []
  • Compound Description: This compound, synthesized via a multistep process involving 5-amino-3-methyl-1-phenylpyrazole, adopts a distorted envelope conformation in its dihydropyridine ring and forms N—H⋯O hydrogen-bonded dimers in its crystal structure. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

  • Compound Description: This compound exhibits conformational chirality and forms a three-dimensional framework structure through N—H⋯N and C—H⋯N hydrogen bonds. []

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate

  • Compound Description: This invention relates to various forms of methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate, including different solvates and polymorphs. These forms are characterized by their X-ray diffraction patterns and spectral properties. [, ]

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound was synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine. Its crystal structure reveals a planar pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonds forming chains. []
  • Compound Description: These compounds, synthesized from 1-methyl- or 1-phenyl-5-amino-4-hydroxyiminomethyl-1H-pyrazole and ethyl orthoformate, serve as key intermediates in a study exploring various reactions on heterocyclic N-oxides. []

15. (Z)-3,4-Dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5)* Compound Description: This compound, another pyranopyrazole derivative, was synthesized and characterized using spectroscopic methods and theoretical calculations. []* Relevance: Unlike ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, this compound possesses a pyrano[2,3-c]pyrazole core structure. Although both compounds share a pyrazole ring system, their overall structures and substitution patterns differ considerably. This compound lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 1-ethoxycarbonylmethyl substituents found in the target compound and instead features a 3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one moiety with a (Z)-4-nitrobenzylideneamino substituent at the 1-position.

16. 1-(4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6)* Compound Description: This pyranopyrazole derivative, characterized using spectroscopic methods and theoretical calculations, demonstrates a unique structural architecture distinct from the target compound. []* Relevance: This compound, while containing a pyrazole ring like ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate, features a distinct pyrano[2,3-c]pyrazole core structure. It lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 1-ethoxycarbonylmethyl groups present in the target compound and instead incorporates a 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl moiety linked to a naphthalen-1-ylurea group.

17. (Z)-Ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8)* Compound Description: This pyranopyrazole derivative, synthesized and characterized using spectroscopic techniques and theoretical studies, exhibits a unique structure and potential biological activity. []* Relevance: This compound, with its pyrano[2,3-c]pyrazole core structure, differs significantly from the pyrazolo[3,4-b]pyridine structure of ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. While both share a pyrazole ring, this compound lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 3-methyl substituents found in the target compound. Instead, it features a (Z)-4-ethoxycarbonylphenyldiazenyl group at the 5-position of the 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazole core.

18. 3,4-Dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)* Compound Description: Characterized by spectroscopic methods and theoretical calculations, this pyranopyrazole derivative displays a distinct structural framework. []* Relevance: Similar to the previous pyranopyrazole derivatives, this compound differs from ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate in its core structure. It features a pyrano[2,3-c]pyrazole core instead of the pyrazolo[3,4-b]pyridine core found in the target compound. Additionally, it lacks the 6-(4-bromophenyl), 4-(difluoromethyl), and 3-methyl substituents of the target compound, featuring instead a 3,4-dimethyl-6-oxopyrano[2,3-c]pyrazole core with a naphthalen-1-ylcarbamoyl group at the 1-position.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416, 1)

  • Compound Description: This compound is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. Its structure contains a tert-butyl group, which is a primary site of metabolism. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561, 2)

  • Compound Description: This compound is another potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. It has a structure similar to BI 894416 but with a 2,3-dimethyl-2H-indazole moiety instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine. []

1-(4-Chlorophenylhydrazono)-1-(4-chlorophenylamino)-3,3-dimethyl-2-butanone (TY-52156)

  • Compound Description: This compound acts as a novel and selective antagonist for the S1P3 receptor. It exhibits submicromolar potency and effectively inhibits S1P-induced coronary flow reduction and vasoconstriction. [, ]

1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691)

  • Compound Description: This compound represents the first potent and selective inhibitor of phosphodiesterase 9 (PDE9) and is under preclinical development for Alzheimer's disease treatment. It selectively inhibits human and murine PDE9. []

23. 4-[((4-Carboxybutyl){2-[(4-phenethyl-benzyl)oxy]phenethyl}amino)methyl] benzoic acid (BAY 58-2667)* Compound Description: This compound is a soluble guanylate cyclase (sGC) activator. It is used in combination with BAY 73-6691, a PDE9 inhibitor, to investigate the cellular activity of the PDE9 inhibitor. []* Relevance: This compound shares no structural similarity with ethyl [6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate. It lacks the pyrazolo[3,4-b]pyridine core and instead comprises a benzoic acid derivative with a complex amine substituent.

  • Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator. Research indicates it rescues urethral smooth muscle reactivity in obese mice by improving sGC-cGMP signaling and preventing sGC degradation. Additionally, it exhibits vasodilator activity in the pulmonary and systemic vascular beds, which is enhanced by NOS inhibition, suggesting the heme-oxidized form of sGC can be activated in vivo independently of NO to promote vasodilation. [, ]

Properties

Product Name

ETHYL 2-[6-(4-BROMOPHENYL)-4-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-4-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate

Molecular Formula

C18H16BrF2N3O2

Molecular Weight

424.2 g/mol

InChI

InChI=1S/C18H16BrF2N3O2/c1-3-26-15(25)9-24-18-16(10(2)23-24)13(17(20)21)8-14(22-18)11-4-6-12(19)7-5-11/h4-8,17H,3,9H2,1-2H3

InChI Key

FQZCAMQBHMDSLA-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F

Canonical SMILES

CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.